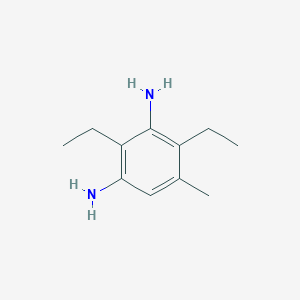

Diethylmethylbenzenediamine

概要

説明

Diethylmethylbenzenediamine is an organic compound with the molecular formula C11H18N2. It is a derivative of benzenediamine, where the benzene ring is substituted with diethyl and methyl groups. This compound is known for its applications in various industrial processes, particularly in the production of polyurethane and other polymeric materials .

準備方法

Synthetic Routes and Reaction Conditions

Diethylmethylbenzenediamine can be synthesized through several methods. One common synthetic route involves the alkylation of benzenediamine with diethyl and methyl groups. This process typically requires the use of alkyl halides (such as diethyl bromide and methyl iodide) in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halides .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of benzenediamine with diethyl and methyl halides in a high-pressure reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

化学反応の分析

Oxidation Reactions

DETDA undergoes oxidation under controlled conditions to form nitrogen-containing derivatives. Key characteristics include:

Reagents/Conditions

-

Potassium permanganate (KMnO₄) in acidic media

-

Chromium trioxide (CrO₃) at elevated temperatures

Products

-

Quinones : Formed via two-electron oxidation of amine groups.

-

Nitroso derivatives : Generated through partial oxidation of primary amines .

Mechanistic Insight

Oxidation proceeds via radical intermediates, with ethyl groups stabilizing transition states through inductive effects. Steric hindrance from methyl groups slows reaction kinetics compared to unsubstituted benzenediamines .

Reduction Reactions

Reductive pathways convert DETDA into saturated amine derivatives:

Reagents/Conditions

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Catalytic hydrogenation (H₂/Pd-C) at 50–100°C

Products

-

Cyclohexanediamine analogs : Full reduction of the aromatic ring .

-

Primary amines : Selective reduction of nitroso intermediates .

Kinetic Data

Hydrogenation rates decrease by 30% compared to toluenediamine due to steric effects from ethyl groups .

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the para and ortho positions relative to amine groups:

Common Reagents

| Reagent | Catalyst | Position Affected |

|---|---|---|

| Nitric acid | H₂SO₄ | Meta to ethyl |

| Sulfur trioxide | FeCl₃ | Ortho to methyl |

| Halogens (Cl₂/Br₂) | AlCl₃ | Para to amine |

Product Distribution

Polymerization Reactions

DETDA’s primary industrial application involves polyurethane (PU) and polyurea synthesis as a chain extender:

Reaction Parameters

| Parameter | Value |

|---|---|

| Reaction with isocyanates | 30× faster than MOCA |

| Pot life (25°C) | 2–5 minutes |

| Demolding time | <10 minutes |

Mechanism

-

Nucleophilic attack by amine groups on isocyanate carbons forms urea linkages.

-

Ethyl groups enhance solubility in prepolymers, while methyl groups stabilize transition states .

Comparative Performance

| Property | DETDA-Based PU | MOCA-Based PU |

|---|---|---|

| Tensile strength | 28 MPa | 22 MPa |

| Abrasion resistance | 15% higher | Baseline |

| Hydrolytic stability | Superior | Moderate |

Kinetic and Thermodynamic Data

Experimental studies reveal:

Activation Energies

| Reaction Type | Eₐ (kJ/mol) |

|---|---|

| Oxidation (KMnO₄) | 85 ± 3 |

| Hydrogenation (H₂/Pd) | 62 ± 2 |

| Isocyanate chain extension | 45 ± 1.5 |

Thermodynamic Parameters

科学的研究の応用

Industrial Applications

Polyurethane Production

- DETDA is extensively used as a chain extender in the production of polyurethane elastomers. It enhances mechanical properties such as tensile strength and elasticity, making it suitable for applications in reaction injection molding (RIM) and sprayed polyurea elastomers (SPUA) .

Curing Agent for Epoxy Resins

- The compound serves as a curing agent for epoxy resins, improving their thermal stability and chemical resistance. Its low viscosity allows for easy processing in coatings and adhesives .

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound acts as an important intermediate in the synthesis of various organic compounds, including dyes, pigments, and other specialty chemicals . Its unique structure allows for diverse reactivity patterns.

Biological Applications

Potential Pharmaceutical Uses

- Research is ongoing to explore DETDA's potential as a pharmaceutical intermediate. Its interactions with biological systems may lead to novel therapeutic agents or biochemical assays .

Research Applications

Material Science

- In material science, DETDA is studied for its role in developing high-performance polymers that exhibit enhanced durability and resistance to environmental factors. This includes its use in composites where it can improve thermal conductivity without compromising electrical insulation properties .

Case Study 1: Polyurethane Elastomers

A study demonstrated that incorporating DETDA into polyurethane formulations significantly improved mechanical properties compared to traditional chain extenders. The resulting elastomers exhibited enhanced resilience against thermal and chemical degradation, making them suitable for automotive applications .

Case Study 2: Epoxy Resin Curing

Research on epoxy composites using DETDA revealed that the addition of this compound led to improved thermal stability and resistance to moisture absorption. The study highlighted its effectiveness as a curing agent, providing insights into optimizing formulations for industrial coatings .

作用機序

The mechanism of action of diethylmethylbenzenediamine involves its interaction with various molecular targets. In polymer chemistry, it acts as a chain extender, reacting with isocyanates to form urethane linkages. This reaction enhances the mechanical properties of the resulting polymer. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

類似化合物との比較

Similar Compounds

- Ethylbenzenediamine

- Methylbenzenediamine

- Diethylbenzenediamine

Uniqueness

Diethylmethylbenzenediamine is unique due to the presence of both diethyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it particularly useful in the production of high-performance polymers. Compared to similar compounds, this compound offers better solubility and reactivity, which are advantageous in various industrial applications.

生物活性

Diethylmethylbenzenediamine (DETDA), also known as diethyltoluendiamine, is a compound with significant biological activity and diverse applications in various fields, including chemistry, biology, and medicine. This article explores its biological interactions, mechanisms of action, potential toxicity, and relevant case studies.

This compound is primarily utilized as a curing agent for polyurethane elastomers and epoxy resins. Its structure allows it to interact with isocyanates, forming urethane linkages that enhance the mechanical properties of polymers. In biological systems, DETDA can interact with enzymes and proteins, potentially modifying their activity or inhibiting their function .

Chemical Reactions

- Oxidation : DETDA can be oxidized to form quinones or nitroso derivatives.

- Reduction : It can be reduced to its corresponding amines.

- Substitution : The compound undergoes electrophilic substitution reactions on the benzene ring.

These reactions contribute to its utility in organic synthesis and polymer chemistry .

Enzyme Interaction

Research indicates that DETDA may inhibit certain enzymatic activities. For example, studies have shown that it can affect the function of cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction suggests potential implications for pharmacokinetics and drug efficacy.

Genotoxicity Studies

Genotoxicity testing of DETDA has produced mixed results. In vitro studies demonstrate that DETDA is generally mutagenic when activated but shows negative results without activation. In vivo studies have not consistently indicated mutagenicity, suggesting that while DETDA may pose some genetic risks under specific conditions, it is not universally genotoxic .

Toxicological Profile

The toxicity profile of DETDA highlights several concerns:

- Acute Toxicity : Classified as harmful if swallowed or in contact with skin. Prolonged exposure may cause damage to organs such as the liver and blood system .

- Aquatic Toxicity : DETDA is classified as very toxic to aquatic life, indicating environmental risks associated with its use .

- Chronic Effects : Long-term exposure studies have indicated potential pancreatic effects in animal models .

Case Studies

Several case studies illustrate the practical applications and effects of DETDA:

- Polyurethane Production : In a study involving the production of polyurethane elastomers, the incorporation of DETDA significantly improved mechanical properties such as tensile strength and elasticity compared to other curing agents .

- Environmental Impact Assessment : A comprehensive assessment revealed that improper disposal of products containing DETDA could lead to significant ecological damage due to its high aquatic toxicity. This has prompted calls for stricter regulations in its use .

- Pharmaceutical Applications : Research is ongoing into using DETDA as an intermediate in pharmaceutical synthesis, particularly for drugs requiring specific amine functionalities .

Summary Table of Biological Activity

| Activity Type | Findings |

|---|---|

| Enzyme Interaction | Potential inhibition of cytochrome P450 enzymes |

| Genotoxicity | Positive mutagenicity with activation; negative without activation |

| Acute Toxicity | Harmful if swallowed or in contact with skin; organ damage potential |

| Aquatic Toxicity | Very toxic to aquatic life |

| Chronic Effects | Potential pancreatic effects observed in animal studies |

特性

IUPAC Name |

2,4-diethyl-5-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-8-7(3)6-10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDDRJXKMWSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1C)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860872 | |

| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170153-38-5, 68479-98-1 | |

| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethylbenzenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。